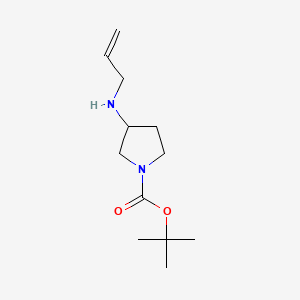

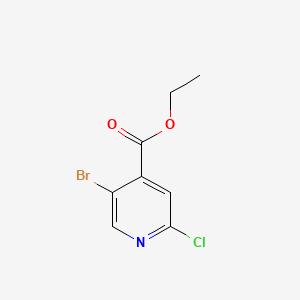

![molecular formula C7H8N4 B596879 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239647-61-0](/img/structure/B596879.png)

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

カタログ番号 B596879

CAS番号:

1239647-61-0

分子量: 148.169

InChIキー: QNHBPULNBBLYOW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

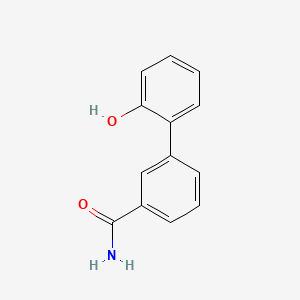

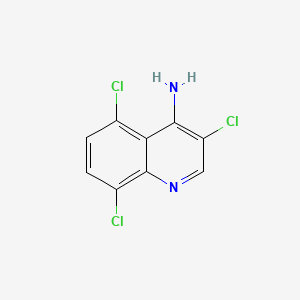

“6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound with the molecular weight of 148.17 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its potential in diverse structures in agriculture and medicinal chemistry .

Synthesis Analysis

The synthesis of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” and similar compounds has been related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” consists of two carbon and three nitrogen atoms, making it readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” are complex and can lead to a variety of products. For example, the reaction can provide either dihydropyrimidin-2-ones or derivatives of imidazolin-2-one, depending on the electronic properties of the substituent in the arylglyoxal molecule .科学的研究の応用

-

Anticancer Agents

- Field : Medicinal Chemistry

- Application : [1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are used to design anticancer agents .

- Methods : A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .

- Results : Compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .

-

Treatment of Alzheimer’s Disease and Insomnia

- Field : Medicinal Chemistry

- Application : Polycyclic systems containing [1,2,4]triazolo[1,5-a]-pyrimidine moiety are reported as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators; they can be used for treatment of Alzheimer’s disease and insomnia .

- Methods : The synthesis of these compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

- Results : The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

-

Gastric Cancer Treatment

- Field : Medicinal Chemistry

- Application : [1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives are used as anticancer agents against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway .

- Methods : A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .

- Results : Compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .

-

Treatment of Various Disorders

- Field : Medicinal Chemistry

- Application : Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

- Methods : The synthesis of these compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

- Results : The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

-

Suppression of ERK Signaling Pathway

- Field : Medicinal Chemistry

- Application : [1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives are used as anticancer agents against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway .

- Methods : A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .

- Results : Compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .

-

Treatment of Various Disorders

- Field : Medicinal Chemistry

- Application : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

- Methods : The synthesis of these compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

- Results : The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

特性

IUPAC Name |

6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHBPULNBBLYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712401 | |

| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

CAS RN |

1239647-61-0 | |

| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239647-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

Continuous flow processing was applied for the rapid replacement of an aromatic amino group with a hydride. The approach was applied to a range of aromatic heterocycles, confirming …

Number of citations: 18

www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。